molecular formula C21H25NO5S B14064747 Ethyl 4-[(4-methylphenyl)sulfonyl-[3-(oxiran-2-yl)propyl]amino]benzoate CAS No. 10098-07-4

Ethyl 4-[(4-methylphenyl)sulfonyl-[3-(oxiran-2-yl)propyl]amino]benzoate

Cat. No.: B14064747
CAS No.: 10098-07-4
M. Wt: 403.5 g/mol
InChI Key: HJADHTACGCOQFN-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[(4-methylphenyl)sulfonyl][3-(2-oxiranyl)propyl]amino]-, ethyl ester is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[[(4-methylphenyl)sulfonyl][3-(2-oxiranyl)propyl]amino]-, ethyl ester typically involves multiple steps. One common method includes the reaction of benzoic acid with 4-methylphenylsulfonyl chloride to form an intermediate. This intermediate is then reacted with 3-(2-oxiranyl)propylamine under controlled conditions to yield the desired product. The final step involves esterification with ethanol to produce the ethyl ester form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. Industrial methods also focus on optimizing reaction times and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[(4-methylphenyl)sulfonyl][3-(2-oxiranyl)propyl]amino]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 4-[[(4-methylphenyl)sulfonyl][3-(2-oxiranyl)propyl]amino]-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[[(4-methylphenyl)sulfonyl][3-(2-oxiranyl)propyl]amino]-, ethyl ester involves its interaction with specific molecular targets. The sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The oxiranyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-methylphenyl ester: Similar structure but lacks the sulfonyl and oxiranyl groups.

    Benzoic acid, 4-tolyl ester: Another similar compound with a simpler structure.

Uniqueness

The presence of the sulfonyl and oxiranyl groups in benzoic acid, 4-[[(4-methylphenyl)sulfonyl][3-(2-oxiranyl)propyl]amino]-, ethyl ester makes it unique. These functional groups confer distinct chemical reactivity and potential biological activity, setting it apart from simpler benzoic acid derivatives.

Properties

CAS No.

10098-07-4

Molecular Formula

C21H25NO5S

Molecular Weight

403.5 g/mol

IUPAC Name

ethyl 4-[(4-methylphenyl)sulfonyl-[3-(oxiran-2-yl)propyl]amino]benzoate

InChI

InChI=1S/C21H25NO5S/c1-3-26-21(23)17-8-10-18(11-9-17)22(14-4-5-19-15-27-19)28(24,25)20-12-6-16(2)7-13-20/h6-13,19H,3-5,14-15H2,1-2H3

InChI Key

HJADHTACGCOQFN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(CCCC2CO2)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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